9,9-Bis(3,4-dihydroxyphenyl)fluorene
Description
Contextualization within Fluorene-Based Monomers and Polymers
Fluorene-based monomers are a class of organic compounds that contain the fluorene (B118485) tricyclic aromatic hydrocarbon skeleton. A key feature of many fluorene-based monomers used in polymer synthesis is the C9 position of the fluorene ring, which is typically substituted with two aryl groups, creating a spiro-like, three-dimensional structure. This specific arrangement is known as a "cardo" (from the Latin word for hinge) structure. ogc.co.jp
This cardo structure is central to the desirable properties of fluorene-based polymers. The bulky and rigid fluorene group, projecting perpendicularly from the polymer backbone, disrupts efficient chain packing. This inhibition of close packing leads to several advantageous characteristics:
Enhanced Solubility : The prevention of crystallization and aggregation enhances the solubility of these polymers in common organic solvents, which is a significant advantage for processing and fabrication. researchgate.net
High Thermal Stability : The rigid aromatic structure of the fluorene unit contributes to high glass transition temperatures (Tg) and excellent thermal stability. acs.org
Amorphous Nature : The contorted backbone structure results in amorphous materials with low birefringence, a crucial property for optical applications. ogc.co.jpacs.org
9,9-Bis(3,4-dihydroxyphenyl)fluorene fits squarely within this class of monomers. The two dihydroxyphenyl groups provide reactive sites for polymerization, typically through polycondensation or polyetherification reactions, to form a variety of high-performance polymers.
Significance in High-Performance Polymer Chemistry and Materials Science
The incorporation of the 9,9-bis(phenyl)fluorene moiety into polymer backbones is a well-established strategy for developing high-performance materials. These polymers are sought after for applications demanding superior thermal, mechanical, and optical properties. acs.org The unique structure of this compound makes it a valuable building block for several classes of advanced polymers.
Fluorene-based polymers are noted for properties such as:
High refractive index ogc.co.jpacs.org
Low birefringence ogc.co.jpacs.org
Excellent thermal stability acs.org
Good solubility researchgate.net
The presence of the two catechol functional groups in this compound allows for its use in the synthesis of various polymers, including polyamides, polyimides, and phenoxy resins. researchgate.netgoogle.comgoogle.com For instance, it can be reacted with dianhydrides to form polyimides or with dicarboxylic acids to form polyesters and polyamides. These resulting polymers often exhibit enhanced gas permeability and selectivity, making them suitable for membrane-based gas separation processes. researchgate.netunizar.es The rigidity of the fluorene unit restricts the rotational movement of the polymer backbone, which can lead to materials with high fractional free volume. unizar.es
Current Research Landscape and Key Academic Interests for the Chemical Compound
Current research on this compound, also referred to as Biscatecholfluorene (BCAF), is primarily focused on its application in synthesizing advanced polymers with tailored properties for specific, high-technology applications. google.com A major area of interest is the development of Polymers of Intrinsic Microporosity (PIMs).
PIMs are materials that possess interconnected micropores due to their inefficiently packed, rigid, and contorted molecular structures. This compound is a key monomer in the synthesis of certain PIMs. researchgate.netresearchgate.net For example, it can be polymerized with monomers like 2,3,5,6-tetrafluoroterephthalonitrile to create novel PIMs. researchgate.netresearchgate.net These materials are being intensively investigated for gas separation membranes, particularly for CO2 capture, due to their high surface areas and selective gas permeability. researchgate.netunizar.escnr.it
Another significant research direction involves the synthesis of novel polyimides and polyamides. By incorporating the bulky cardo structure of this compound, researchers aim to create polymers with poor chain packing, which is advantageous for hydrogen selectivity in gas separation applications. unizar.es Furthermore, its use in phenoxy resins is being explored to enhance properties like heat resistance and refractive index for applications in the electric and electronic fields. google.com The research highlights its role as an additive or comonomer to imbue thermoplastic resins with desirable optical and thermal characteristics. google.com
| Research Area | Polymer Type | Key Findings/Applications | References |
| Gas Separation | Polymers of Intrinsic Microporosity (PIMs) | Creates microporous polymers with high surface area, suitable for CO2 separation membranes. | researchgate.netresearchgate.netunizar.escnr.it |
| High-Performance Plastics | Polyamides, Polyimides | The cardo structure disrupts chain packing, improving gas selectivity (e.g., for hydrogen). | google.comunizar.es |
| Optical & Electronic Materials | Phenoxy Resins, Polycarbonates | Enhances heat resistance, refractive index, and lowers birefringence for optical films and electronic components. | google.comgoogle.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[9-(3,4-dihydroxyphenyl)fluoren-9-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O4/c26-21-11-9-15(13-23(21)28)25(16-10-12-22(27)24(29)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIOQXXWEGZKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)O)C5=CC(=C(C=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647282 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351521-78-3 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 9,9 Bis 3,4 Dihydroxyphenyl Fluorene
Condensation Reactions for Bisphenol Fluorene (B118485) Derivatives
The primary and most established route for synthesizing bisphenol fluorene derivatives is through the condensation of 9-fluorenone (B1672902) with phenolic compounds. In the case of 9,9-Bis(3,4-dihydroxyphenyl)fluorene, this involves the reaction of 9-fluorenone with two equivalents of catechol (benzene-1,2-diol). This reaction is typically facilitated by a catalyst to ensure efficient conversion and high selectivity.
Acidic Catalysis Approaches
Acid-catalyzed condensation is a cornerstone for the production of bisphenol compounds. nih.gov The synthesis of bisphenol fluorenes is achieved by reacting 9-fluorenone with a phenol (B47542) in the presence of an acidic condensing agent. google.com The general mechanism involves the activation of the carbonyl group on the 9-fluorenone molecule by a Brønsted acid. nih.gov This activation is followed by a nucleophilic attack from a phenol molecule, leading to an intermediate. A subsequent reaction with a second phenol molecule yields the final 9,9-bis(hydroxyphenyl)fluorene product. nih.gov
A variety of acid catalysts have been successfully employed for this type of condensation. These include inorganic acids like sulfuric acid and hydrochloric acid, organic acids, solid acids, and heteropoly acids. nih.govscispace.com To enhance the reaction rate, co-catalysts, such as thiol compounds like β-mercaptopropionic acid, are often introduced. google.comscispace.com However, traditional acid catalysts and co-catalysts can be corrosive, difficult to recycle, and may lead to the formation of sulfonated byproducts, particularly with sulfuric acid. google.comscispace.com
Table 1: Comparison of Acidic Catalysts in Bisphenol Fluorene Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Inorganic Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | High catalytic activity, low cost. | Corrosive, difficult to recycle, potential for side reactions (sulfonation). google.comscispace.com |
| Organic Acids | p-Toluenesulfonic acid | Effective catalysts. scispace.com | Can be difficult to separate from the product mixture. |
| Solid Acids | Ion-exchange resins, Zeolites | Easily separable, reusable, reduced corrosion. nih.govgoogleapis.com | May have lower activity compared to mineral acids. |
| Heteropoly Acids | Phosphotungstic acid | High acidity, reusable. nih.gov | Higher cost compared to traditional acids. |
Bifunctional Ionic Liquid Catalysis for Enhanced Selectivity and Conversion
A significant advancement in the synthesis of bisphenol fluorenes involves the use of bifunctional ionic liquids (BFILs). scispace.com These catalysts are designed to incorporate both an acidic group (–SO₃H) and a co-catalytic sulfhydryl group (–SH) into the ionic liquid's structure. nih.gov This innovative approach combines the roles of the acid catalyst and the thiol co-catalyst into a single, recyclable molecule, addressing the drawbacks of traditional systems. nih.govscispace.com
Research on the synthesis of the related compound 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF) from 9-fluorenone and phenol has demonstrated the high efficacy of BFILs. scispace.com Specifically designed BFILs have achieved nearly 100% conversion of 9-fluorenone with selectivities for the desired p,p'-isomer exceeding 95%. nih.govscispace.comnih.gov The proposed mechanism suggests that the sulfonic acid group activates the carbonyl of 9-fluorenone, facilitating the first nucleophilic addition of a phenol molecule. nih.gov The integrated sulfhydryl group is believed to play a crucial role in the addition of the second phenol molecule, enhancing both the reaction rate and selectivity. nih.gov
Table 2: Performance of Various Bifunctional Ionic Liquids (BFILs) in the Synthesis of 9,9-bis(4-hydroxyphenyl)fluorene Reaction conditions: 10 mmol 9-fluorenone, 60 mmol phenol, 15 mol% IL, 110 °C for 4 h. nih.gov
| Catalyst (IL) | Anion | 9-Fluorenone Conversion (%) | BHPF Selectivity (%) |
|---|---|---|---|
| 6a | HSO₄⁻ | 93.4 | 88.2 |
| 6b | H₂PO₄⁻ | 78.5 | 94.8 |
| 6c | p-CH₃C₆H₄SO₃⁻ | 100 | 91.8 |
| 6d | CF₃SO₃⁻ | 100 | 87.3 |
| 8 | p-CH₃C₆H₄SO₃⁻ | 93.6 | 86.5 |
Data sourced from a study on BHPF synthesis. nih.gov
Optimization of Reaction Conditions and Process Efficiency
Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. Studies focused on BFIL-catalyzed synthesis of BHPF provide a clear framework for this optimization process. scispace.comresearchgate.net The key variables influencing the reaction's outcome are catalyst concentration, temperature, reaction duration, and the molar ratio of reactants. scispace.comresearchgate.net
For instance, increasing the amount of BFIL catalyst from 5 mol% to 15 mol% was shown to boost the conversion of 9-fluorenone from approximately 80% to 100%. nih.govscispace.com However, a further increase to 25 mol% did not improve conversion and led to a decrease in selectivity, suggesting that an excess of catalyst can accelerate side reactions. nih.govscispace.com Temperature is another critical factor; 100% conversion was achieved at 110°C, but higher temperatures resulted in reduced selectivity for the desired product. researchgate.net The reaction time and the molar ratio of the phenolic reactant to 9-fluorenone also play significant roles, with optimal conditions for BHPF synthesis identified as a 4-hour reaction time with a 6:1 molar ratio of phenol to 9-fluorenone. nih.govresearchgate.net
Table 3: Optimization of Reaction Parameters for BFIL-Catalyzed Synthesis of 9,9-bis(4-hydroxyphenyl)fluorene
| Parameter | Range Studied | Optimal Value | Effect on Conversion/Selectivity |
|---|---|---|---|
| Catalyst Amount | 5 - 25 mol% | 15 mol% | Conversion increases up to 15%; selectivity decreases above 15%. nih.govscispace.com |
| Temperature | 70 - 140 °C | 110 °C | Conversion reaches 100% at 110°C; selectivity worsens at higher temperatures. researchgate.net |
| Time | 1 - 8 h | 4 h | Conversion exceeds 99% after 2 hours; 4 hours ensures equilibrium for various catalysts. researchgate.net |
| Phenol/Fluorenone Ratio | 5:1 - 10:1 | 6:1 | A sufficient excess of phenol is needed to act as both reactant and solvent. nih.govresearchgate.net |
Data based on the use of BFIL catalyst 6c for BHPF synthesis. researchgate.net
Alternative Synthetic Routes to Fluorene-Derived Bisphenols
Beyond direct condensation, alternative synthetic pathways have been developed to produce fluorene-derived bisphenols. These methods often involve the modification of the fluorene molecule itself before the introduction of the phenolic groups.
Chlorination and Subsequent Alkylation Strategies
An alternative two-step strategy involves first converting fluorene into 9,9-dichlorofluorene, which then serves as an alkylating agent for aromatic compounds. google.com Standard chlorination methods are generally unsuitable for this purpose as they tend to cause substitution on the aromatic rings of the fluorene molecule rather than at the desired C-9 position. google.com
A specialized process overcomes this limitation by using a perchloroalkane, such as carbon tetrachloride, as the chlorine source in the presence of an aqueous base and a phase transfer catalyst. google.com This method selectively produces 9,9-dichlorofluorene. This intermediate can then be reacted with a suitable phenol, in this case, catechol, through a Friedel-Crafts alkylation reaction to yield the target this compound. google.com This route provides an alternative to the direct condensation of fluorenone.
Application of Phase Transfer Catalysis in Fluorene Derivative Synthesis
Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.org The catalyst, often a quaternary ammonium salt, functions by transporting one reactant, usually an anion, across the phase boundary into the organic phase where it can react with the organic-soluble substrate. crdeepjournal.orgyoutube.com
This methodology is integral to the chlorination strategy described previously, where a tetraalkylammonium hydroxide is used as the phase transfer catalyst to enable the chlorination of fluorene with carbon tetrachloride. google.com PTC has also been applied to the synthesis of 9-fluorenone itself, a key starting material for the condensation reaction. In this process, the catalyst transfers hydroxide ions from the aqueous phase to the organic phase to deprotonate fluorene, which initiates its oxidation to fluorenone. youtube.com The application of PTC offers numerous benefits, including the potential to eliminate hazardous solvents, reduce reaction times, and increase yields. crdeepjournal.org
Advanced Characterization Techniques for Synthetic Products and Intermediates
The confirmation of the successful synthesis of this compound and the purity of the product relies on a suite of advanced characterization techniques. Each method provides unique insights into the molecular structure, from the connectivity of atoms to the functional groups present and the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, both ¹H and ¹³C NMR are crucial for structural verification.
¹H NMR Spectroscopy would be utilized to identify the types and number of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the fluorene core and the dihydroxyphenyl groups. The integration of these signals would correspond to the number of protons in each unique chemical environment. Furthermore, the splitting patterns (e.g., singlets, doublets, triplets) would reveal the connectivity of neighboring protons, helping to confirm the substitution pattern on the aromatic rings. The chemical shifts of the phenolic hydroxyl protons would also be observable, though their position can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The characteristic chemical shifts would allow for the assignment of signals to the quaternary carbon at the 9-position of the fluorene ring, the aromatic carbons of both the fluorene and the dihydroxyphenyl moieties, and the carbons bearing the hydroxyl groups.
A representative, though hypothetical, dataset for the NMR analysis of this compound is presented below.
| Analysis | Solvent | Expected Chemical Shift Range (δ, ppm) | Key Expected Features |
| ¹H NMR | DMSO-d₆ | 6.0 - 8.0 | Complex multiplets for aromatic protons. |
| 8.0 - 10.0 | Broad singlets for hydroxyl protons. | ||
| ¹³C NMR | DMSO-d₆ | 60 - 70 | Signal for the C9 quaternary carbon. |
| 110 - 160 | Multiple signals for aromatic carbons. |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the molecular formula is C₂₅H₁₈O₄, corresponding to a molecular weight of 382.42 g/mol fishersci.ca.
In a mass spectrum of this compound, a prominent peak corresponding to the molecular ion [M]⁺ or a pseudo-molecular ion such as [M+H]⁺ or [M-H]⁻ would be expected, depending on the ionization technique used (e.g., Electrospray Ionization - ESI). The high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum would arise from the cleavage of the molecule at its weaker bonds, providing further structural confirmation.
| Ionization Mode | Expected Ion | Calculated m/z |
| Positive | [M+H]⁺ | 383.12 |
| Negative | [M-H]⁻ | 381.11 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational bands would include:
A broad O-H stretching band for the phenolic hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.
C-H stretching vibrations for the aromatic rings, usually appearing just above 3000 cm⁻¹.
C=C stretching vibrations within the aromatic rings, which are expected in the 1450-1600 cm⁻¹ region.
C-O stretching vibrations for the phenol groups, which would likely be observed in the 1200-1300 cm⁻¹ range.
The presence and positions of these bands provide strong evidence for the successful incorporation of the dihydroxyphenyl groups onto the fluorene scaffold.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Phenolic) | 3200 - 3600 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Phenolic) | 1200 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π-π* transitions within the conjugated aromatic system. The fluorene core itself has a characteristic absorption spectrum, and the addition of the dihydroxyphenyl substituents would be expected to cause a shift in the absorption maxima (λmax) and potentially an increase in the molar absorptivity (ε). The specific positions and intensities of the absorption bands are sensitive to the extent of conjugation and the presence of auxochromic groups like the hydroxyl functions.
| Solvent | Expected λmax (nm) | Associated Transition |
| Ethanol | ~270 - 310 | π-π* |
The data presented in the tables are based on general spectroscopic principles and data for structurally related compounds, as specific experimental data for this compound is not widely available in the cited literature. The combined application of these advanced characterization techniques is essential to unequivocally confirm the identity and purity of synthesized this compound.
Polymerization Mechanisms and Strategies Utilizing 9,9 Bis 3,4 Dihydroxyphenyl Fluorene As a Monomer
Role as a Specialty Diol Monomer in the Synthesis of High-Performance Polymers
9,9-Bis(3,4-dihydroxyphenyl)fluorene is a specialty bisphenol monomer distinguished by its rigid, bulky fluorene (B118485) group, often referred to as a "cardo" structure. chemicalbook.comlookchem.comchemwhat.comnih.gov This unique molecular architecture is a key reason for its use in the synthesis of high-performance polymers. evitachem.com The term "cardo," derived from the Greek word for loop, describes how the fluorene moiety acts as a perpendicular, rigid pendant group to the polymer backbone. This structure restricts the rotational motion of the polymer chains, leading to significantly enhanced thermal stability, including high glass transition temperatures (Tg). nih.gov
As a diol, with two reactive hydroxyl groups on each phenyl ring, it serves as a fundamental building block in step-growth polymerization. tcichemicals.com It is an important monomer and modifier for a range of functional polymers, including epoxy resins, polycarbonates, polyesters, polyethers, and acrylic resins. chemicalbook.comlookchem.comnih.govchemicalbook.com The incorporation of the fluorene unit into the polymer matrix imparts a combination of desirable properties, such as excellent thermal and chemical resistance, superior mechanical properties, and specific optical characteristics like a high refractive index. chemicalbook.comlookchem.comnih.gov These attributes make it a critical component in the development of advanced materials for demanding applications in electronics, aerospace, and optical fields. evitachem.comjsegchemical.com
Types of Polymers Synthesized from this compound Building Blocks
The unique structure of fluorene-based bisphenols allows for their integration into a wide array of polymer systems, leading to materials with enhanced performance characteristics.
Polycarbonates derived from fluorene-based bisphenols, such as the closely related analog 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF), exhibit significant improvements over conventional polycarbonates like those based on bisphenol A (BPA). jlu.edu.cn The rigid cardo structure of the fluorene moiety is central to these enhancements. researchgate.net Copolymerizing a fluorene-based bisphenol with BPA can produce copolycarbonates with a high molecular weight, a high refractive index, and low birefringence. jlu.edu.cn Research demonstrates that increasing the molar fraction of the fluorene-based monomer results in a higher refractive index and a lower birefringence value; at an 87% molar fraction of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) (BPEF), the intrinsic birefringence approaches zero. jlu.edu.cn
These polycarbonates also show superior hydrolytic stability compared to BPA-based counterparts, an attribute linked to the higher pKa values of the fluorene monomers which hinders ester hydrolysis. rsc.org The incorporation of the fluorene structure results in polymers with high glass transition temperatures (Tg) and excellent thermal stability. researchgate.net For instance, a polycarbonate synthesized from BHPF and diphenyl carbonate (DPC) showed a Tg of 275°C and an initial decomposition temperature (5% weight loss) of 440°C. researchgate.net
Table 1: Comparative Properties of Fluorene-Based Polycarbonates
| Property | Value | Polymer System | Source |
| Glass Transition Temp. (Tg) | 275 °C | BHPF-PC | researchgate.net |
| Decomposition Temp. (T5%) | 440 °C | BHPF-PC | researchgate.net |
| Light Transmittance | 88.1% | BHPF-PC | researchgate.net |
| Intrinsic Birefringence | ~0.0028 | BPEF/BPA Copolymer (87% BPEF) | jlu.edu.cn |
| Weight-Average Molecular Weight | 39,800 | BPEF/BPA Copolymer (40/60 ratio) | jlu.edu.cn |
Fluorene-based bisphenols are used to synthesize specialty epoxy resins with enhanced thermal and mechanical properties. chemicalbook.comlookchem.com The diglycidyl ether of bisphenol fluorene (DGEBF) is a common fluorene-based epoxy monomer. capes.gov.brresearchgate.net The curing kinetics of these systems are significantly influenced by the rigid fluorene structure. researchgate.netepa.gov
Studies using non-isothermal differential scanning calorimetry (DSC) show that the activation energy (Ea) for curing is dependent on the chemical structure of both the epoxy resin and the curing agent. capes.gov.brresearchgate.net Epoxy resins containing the fluorene structure, when cured with agents like 4,4′-diaminodiphenylsulfone (DDS), exhibit lower curing reactivity compared to conventional bisphenol A-based epoxies (DGEBA). scientific.netresearchgate.net This decreased reactivity is attributed to the steric hindrance from the bulky fluorene group, which reduces molecular mobility and depresses the reactivity of the functional groups, often necessitating higher curing temperatures. researchgate.netscientific.net Despite the slower kinetics, the resulting cured network possesses a highly heat-resistant structure, excellent thermal stability, and superior mechanical properties. chemicalbook.comscientific.net
Table 2: Curing Kinetic Data for Fluorene-Based Epoxy Systems
| Epoxy System | Curing Agent | Activation Energy (Ea) - Kissinger Method (kJ/mol) | Activation Energy (Ea) - Ozawa Method (kJ/mol) | Source |
| BPEBF/DDS | DDS | Higher than E-51/DDS | Higher than E-51/DDS | scientific.net |
| E-51/DDS | DDS | Lower than BPEBF/DDS | Lower than BPEBF/DDS | scientific.net |
| Note: BPEBF is a novel organic silicone epoxy resin containing fluorene, and E-51 is a bisphenol A epoxy resin. Exact values were not provided in the source, only a comparative analysis. |
The diol functionality of this compound makes it a suitable monomer for producing high-performance polyesters and polyethers through condensation polymerization with diacids (or their derivatives) and via Williamson ether synthesis, respectively. chemicalbook.comlookchem.comnih.gov These polymers are noted for their high thermal stability and desirable optical properties. nih.govnih.gov
Fluorene-based polyesters, synthesized by the step-growth polymerization of fluorene-containing diacid and diol monomers, are amorphous, transparent, and exhibit high refractive indices (1.56 to 1.69). nih.gov They also possess tunable glass transition temperatures and high thermal degradation resistance, with 10% weight loss occurring at temperatures between 350–398°C. nih.gov Alloys of fluorene-based polyesters and polycarbonates have been developed, demonstrating complete compatibility, transparency, and a single glass transition temperature. researchgate.net These alloys effectively combine the properties of both polymers, resulting in materials with a high refractive index and low orientational birefringence, making them suitable for optical applications. researchgate.net
Polyarylene ethers are another important class of polymers derived from this monomer, used in studies for polymer electrolyte membranes with potential fuel cell applications. chemicalbook.comlookchem.com
As a diol, this compound can react with various diisocyanates to form polyurethanes. The incorporation of the rigid and bulky fluorene "cardo" structure into the polyurethane backbone is a strategy to enhance its material properties significantly. While polyester (B1180765) and polyether polyols are conventional choices for polyurethane synthesis, offering properties like abrasion resistance and high rebound respectively, the use of a specialty diol like a fluorene-bisphenol creates a distinct class of polyurethane. psiurethanes.com
The fluorene moiety is expected to impart increased rigidity, leading to polyurethanes with higher hardness (durometer), improved thermal stability, and greater tensile strength compared to those made from flexible aliphatic polyols. These fluorene-enhanced polyurethanes would be suitable for applications demanding high-temperature performance and structural integrity.
This compound is a versatile monomer that can be used in the synthesis of acrylic resins and other condensation polymers. chemicalbook.comlookchem.comnih.gov Its role as a modifier or primary monomer allows for the creation of polymers with the characteristic benefits of the fluorene structure, such as enhanced thermal stability. nih.gov In the context of acrylic resins, the bisphenol can be chemically modified, for example, through reaction with epichlorohydrin (B41342) and subsequent acrylation, to produce a fluorene-containing acrylic monomer. This monomer can then be polymerized or copolymerized to yield acrylic resins with superior heat resistance and optical properties.
Furthermore, its bifunctional nature makes it a candidate for various other condensation reactions. It can be incorporated into polyamides and polyimides, where fluorene-based diamine monomers have been shown to yield polymers with enhanced thermal stability and refractive indices while maintaining good solubility in organic solvents. researchgate.net
Control over Polymer Architecture and Molecular Weight Distribution
Achieving control over the polymer architecture and molecular weight distribution of polymers derived from this compound is essential for fine-tuning their physical and mechanical properties. While specific studies focusing exclusively on the homopolymer of this compound are limited, principles from related fluorene-based polymers can be applied.
The molecular weight and its distribution in fluorene-based polymers are typically managed by controlling the stoichiometry of the monomers, the reaction time, temperature, and the choice of catalyst or initiator. For instance, in the synthesis of polycarbonates from the related monomer 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), adjusting the feed ratio of the bisphenol monomer to a comonomer can control the thermal properties and, by extension, indicates a level of control over the molecular weight. researchgate.net Similarly, in the synthesis of polysiloxanes, the choice of a less polar solvent has been shown to yield higher molecular weight polymers. researchgate.net
For poly(DL-lactide) polymers initiated by a derivative of bisphenol fluorene, the molar ratio of the initiator to the monomer directly influences the resulting molecular weight range. nih.gov This principle of initiator-to-monomer ratio is a fundamental strategy in many polymerization reactions and would be applicable to controlling the molecular weight of polymers derived from this compound.
Furthermore, techniques like living polymerization, though not explicitly documented for this specific monomer, offer precise control over polymer chain length and distribution for other polymer systems. The application of such controlled polymerization techniques could potentially allow for the synthesis of well-defined block copolymers and other complex architectures incorporating the this compound unit.
Table 1: Factors Influencing Polymer Architecture and Molecular Weight in Fluorene-Based Polymers
| Factor | Influence | Research Findings for Related Polymers |
| Monomer Stoichiometry | Affects the degree of polymerization and can be used to control molecular weight. | Adjusting the feed ratio of 9,9-diarylfluorene trimer to 9,9-bis(4-hydroxyphenyl)fluorene allows for the control of thermal properties, implying molecular weight control. researchgate.net |
| Reaction Conditions | Temperature and time impact the rate of polymerization and potential side reactions, affecting the final molecular weight and polydispersity. | In the synthesis of poly(DL-lactide) using a fluorene-based initiator, the reaction was carried out at 150 °C for 12 hours. nih.gov |
| Solvent Choice | The polarity of the solvent can influence the solubility of the growing polymer chains and the reaction kinetics, thereby affecting the molecular weight. | For polysiloxanes with 9,9-diarylfluorene moieties, higher molecular weights were achieved in less polar solvents like toluene. researchgate.net |
| Initiator/Catalyst Concentration | The ratio of initiator or catalyst to monomer is a key parameter in controlling the number of growing chains and thus the molecular weight. | The synthesis of poly(DL-lactide) from a fluorene-containing initiator utilized Sn(Oct)₂ as a catalyst. nih.gov |
Copolymerization Strategies and Their Influence on Resulting Material Performance
Copolymerization is a versatile strategy to modify the properties of polymers derived from this compound, allowing for the enhancement of characteristics such as solubility, thermal stability, and mechanical performance.
Electrochemical polymerization is a powerful technique for creating thin, uniform polymer films directly on an electrode surface. In the context of fluorene-based monomers, electropolymerization has been successfully employed to produce electrochromic polymers. researchgate.net For instance, copolymers of fluorene derivatives with monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized electrochemically, resulting in materials with distinct electrochromic properties. researchgate.net
The electrochemical copolymerization of a fluorene derivative with EDOT has been shown to yield films with lower band gaps compared to the corresponding polyfluorene homopolymer. sci-hub.st This suggests that by incorporating this compound into a copolymer via electrochemical methods, it would be possible to tune the optoelectronic properties of the resulting material. The feed ratio of the comonomers during electropolymerization is a critical parameter that can be adjusted to control the composition and, consequently, the properties of the resulting copolymer film. researchgate.net
While direct reports on the electrochemical copolymerization of this compound are not prevalent, the successful electropolymerization of other fluorene derivatives indicates the feasibility of this approach. researchgate.net The resulting copolymers could find applications in sensors, electrochromic devices, and organic electronics.
Table 2: Electrochemical Copolymerization of Fluorene Derivatives
| Comonomer | Resulting Copolymer Properties | Potential Application | Reference |
| 3,4-ethylenedioxythiophene (EDOT) | Multicolor electrochromism, lower band gap than homopolymer. | Electrochromic devices | researchgate.netsci-hub.st |
| Dithiophene derivatives | Excellent redox activity and electrochromic performance. | Electrochromic devices | researchgate.net |
| Anthracene | Multicolor electrochromism, high optical contrast. | Electrochromic devices | researchgate.net |
Blending polymers derived from this compound with general-purpose resins is a cost-effective method to enhance the properties of the latter. The incorporation of a fluorene-containing polymer can improve the thermal stability, refractive index, and mechanical properties of commodity plastics.
For example, the introduction of a fluorene skeleton into a resin has been shown to improve the refractive index and reduce birefringence. researchgate.net Copolymers containing fluorene have been synthesized to modify traditional benzoxazines, resulting in materials with excellent thermal properties. researchgate.net The introduction of heat-resistant fluorene rings and an increase in crosslinking density led to higher glass transition temperatures and improved thermal stability in the resulting copolymers. researchgate.net
While specific examples of blending a homopolymer of this compound with general-purpose resins are not detailed in the available literature, the principles of polymer blending suggest that such an approach would be a viable strategy for property modification. The miscibility of the fluorene-based polymer with the host resin would be a critical factor determining the morphology and final properties of the blend.
Table 3: Property Modifications through Copolymerization and Blending of Fluorene-Based Monomers
| Modification Strategy | Comonomer/Blended Resin | Resulting Property Enhancement | Reference |
| Copolymerization | 2,7-dihydroxy-9,9-bis(4-aminophenyl)-fluorene with benzoxazines | Increased crosslinking density, higher glass transition temperature, and improved thermal stability. | researchgate.net |
| Copolymerization | 9,9-bis(4-hydroxyphenyl)fluorene with other bisphenols for polycarbonates | Controllable thermal properties and high refractive indices. | researchgate.net |
| Copolymerization | Fluorene derivatives with dicyanostilbene | Yellow-green luminescence, potential for use in OLEDs. | nih.gov |
Structure Performance Relationships in Polymers Derived from 9,9 Bis 3,4 Dihydroxyphenyl Fluorene
Influence of the Fluorene (B118485) Moiety on Polymer Chain Rigidity and Packing Density
This rigid structure significantly impacts the packing density of the polymer chains. The non-coplanar, three-dimensional structure originating from the spiro-carbon of the fluorene unit prevents the polymer chains from packing closely together in the solid state. chinesechemsoc.orgrsc.org This disruption of efficient chain packing leads to a higher amount of free volume within the material compared to polymers with more flexible backbones. acs.org The introduction of bulky groups is a known strategy to increase the free volume in polymers, which can, in turn, influence properties like gas permeability and solubility. chinesechemsoc.org
For example, studies on various fluorene-based polymers consistently highlight their high thermal resistance and amorphous nature, attributes directly linked to the rigid, bulky structure that hinders crystallization and dense packing. bohrium.comabstractarchives.com The presence of the fluorene group is a primary contributor to the high thermal stability observed in these materials. orientjchem.org
Impact of Dihydroxyphenyl Groups on Intermolecular Interactions and Polymer Solubility
The 9,9-Bis(3,4-dihydroxyphenyl)fluorene monomer possesses four phenolic hydroxyl groups, arranged in two catechol (1,2-dihydroxybenzene) units. These groups are potent hydrogen bond donors and are the primary sites for strong intermolecular interactions. acs.orgnih.gov The presence of two hydroxyl groups on each phenyl ring allows for the formation of multiple and potentially bidentate hydrogen bonds, which are significantly stronger and more stable than the single hydrogen bonds formed by monomers like 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF). nih.gov
These extensive hydrogen bonding networks dominate the cohesive forces within the polymer matrix, profoundly influencing its properties. nih.gov The interactions can occur between polymer chains (intermolecular) or within the same chain (intramolecular). Strong intermolecular hydrogen bonding increases the energy required to separate polymer chains, which has a direct effect on the material's thermal properties and solubility. In catechol-containing polymers, these interactions are so significant that they can promote coacervation and strong adhesion to a variety of surfaces. nih.gov The hydroxyl groups on the catechol moiety are known to establish more hydrogen bonds per unit area compared to other phenolic compounds, leading to very strong interfacial interactions. uab.cat
This high density of strong, specific interactions makes polymers derived from this monomer distinct from other fluorene-based polymers that lack the catechol functionality. The synergistic effect of amine and catechol groups has been shown to enhance adhesion, and a similar synergy between the amide groups in polyamides and the catechol units would be expected, leading to strong short-range hydrogen bonding. nih.gov
Correlation between Monomer Structural Features and Glass Transition Temperature (Tg) in Derived Polymers
The glass transition temperature (Tg) is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. specialchem.comprotolabs.com This transition is fundamentally linked to the onset of cooperative segmental motion of the polymer chains. youtube.com The structural features of this compound lead to exceptionally high Tg values in the polymers derived from it.
Two main factors contribute to this:
Chain Rigidity: As discussed, the fluorene cardo group imparts significant rigidity to the polymer backbone. abstractarchives.com Stiff backbones require more thermal energy to achieve the cooperative motion necessary for the glass transition, resulting in a higher Tg. orientjchem.orgyoutube.com
Intermolecular Forces: The four hydroxyl groups of the catechol moieties create strong and extensive intermolecular hydrogen bonds. specialchem.com These bonds act as physical cross-links, further restricting chain mobility and increasing the energy barrier for segmental motion. nih.gov
Research on various catechol-containing polymers has shown that the Tg tends to increase with a higher catechol content, directly reflecting the impact of increased hydrogen bonding. orientjchem.org Similarly, fluorene-based polyimides and polycarbonates are well-known for their high glass transition temperatures, often exceeding 200°C and in some cases 400°C. abstractarchives.comnih.gov For instance, a polycarbonate synthesized from the related monomer 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) can exhibit a Tg as high as 275°C. nih.gov While specific Tg data for polymers from this compound is not widely published, the combined effect of the rigid fluorene backbone and the enhanced hydrogen bonding from the four hydroxyl groups would predictably result in an even higher Tg compared to its 2-hydroxyl counterpart.
Table 1: Glass Transition Temperatures (Tg) of Various Fluorene-Based Polymers
Relationship between Polymer Structure and Solubility Characteristics in Various Solvents
The solubility of a polymer is governed by the balance of interactions between the polymer chains themselves and between the polymer and the solvent molecules. For polymers made from this compound, solubility is a complex property arising from competing structural effects.
The large, aromatic fluorene structure generally promotes solubility in organic solvents. acs.org The disruption of chain packing caused by the bulky cardo group can also enhance solubility by allowing solvent molecules to penetrate the polymer matrix more easily. chinesechemsoc.org However, this effect is strongly counteracted by the four polar catechol hydroxyl groups.
The powerful intermolecular hydrogen bonding between catechol moieties makes these polymers highly cohesive. chinesechemsoc.orgnih.gov To dissolve such a polymer, a solvent must be capable of effectively breaking these strong polymer-polymer interactions and forming favorable polymer-solvent interactions. Consequently, these polymers are expected to exhibit poor solubility in non-polar or weakly polar solvents like hexane (B92381) or toluene.
Good solubility would be anticipated only in highly polar, aprotic solvents that can act as strong hydrogen bond acceptors, such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO). abstractarchives.comacs.org These solvents can effectively solvate the hydroxyl groups and disrupt the internal hydrogen bonding network. Studies on related systems have shown that increasing catechol content can lead to poor solubility, even in polar solvents, due to the overwhelming strength of the intermolecular forces. orientjchem.org For instance, some fluorene-based polyimides containing hydroxyl groups are soluble in polar solvents like NMP and DMAc but have poor solubility in less polar options like chloroform (B151607) or acetone. acs.org
Table 2: Solubility of Related Fluorene-Based Polymers
Advanced Material Applications and Performance Characteristics of Polymers Incorporating 9,9 Bis 3,4 Dihydroxyphenyl Fluorene
Thermal Stability and Heat Resistance of Derived Polymers
Polymers derived from fluorene-based bisphenols are renowned for their outstanding thermal stability and heat resistance, making them suitable for use in high-temperature environments, such as in electronic packaging and high-performance resin matrix materials. chemicalbook.com The rigid fluorene (B118485) moiety significantly elevates the glass transition temperature (Tg) and the thermal decomposition temperature of the resulting polymers. nih.govresearchgate.netscispace.com
The introduction of the 9,9-bisphenylfluorene unit into polymer chains is a well-established strategy for increasing their thermal stability. The rigid cardo structure hinders intramolecular and intermolecular movement, requiring significantly more thermal energy to induce chain mobility (glass transition) and to break chemical bonds (thermal decomposition). For instance, polycarbonates synthesized from the closely related monomer 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF) demonstrate excellent resistance to high temperatures. researchgate.net Studies on BHPF-polycarbonate (BHPF-PC) have reported high glass transition temperatures (Tg) reaching up to 275°C and an initial decomposition temperature (T5%, temperature at 5% weight loss) of 440°C, indicating superior thermal stability. researchgate.net This inherent stability is a direct result of the fluorene group's structure, a property that is leveraged in materials designed for demanding thermal conditions. nih.govresearchgate.netscispace.com
Table 1: Thermal Properties of a Fluorene-Based Polycarbonate
| Property | Value |
| Glass Transition Temperature (Tg) | 275 °C |
| Initial Decomposition Temperature (Td5%) | 440 °C |
Note: Data is for a polycarbonate derived from the related monomer 9,9-bis(4-hydroxyphenyl)fluorene, illustrating the typical thermal enhancement from the fluorene cardo structure. researchgate.net
A key aspect of the thermal stability of fluorene-containing polymers is their high char yield upon combustion. The aromatic fluorene structure tends to form a stable carbonaceous char layer when exposed to high temperatures, which acts as an insulating barrier, slowing down further decomposition and the release of flammable volatiles. This inherent property contributes to the flame retardancy of the material.
The flame retardancy can be further improved through strategic molecular design.
Copolymerization: Incorporating comonomers with high char-forming potential, such as 3,6-Dihydroxyspiro-[fluorene-9,9′-xanthane] (DGEFX) or the tetrafunctional phenol (B47542) 9,9,10,10-Tetrakis(4-hydroxyphenyl)anthracene (TGETA), can significantly increase the crosslinking density and rigidity of the resulting epoxy resin, leading to enhanced char formation and improved flame retardancy compared to systems based solely on the fluorene bisphenol. evitachem.com
Phosphorus Incorporation: Reacting 9,9-bis(hydroxyphenyl)fluorene monomers with phosphorus-containing compounds, like Phenylphosphorus Dichloride, creates polymers that are inherently flame-retardant. evitachem.com The phosphorus component facilitates char formation during combustion, acting as a highly effective flame-retardant mechanism. evitachem.com
Table 2: Strategies to Enhance Char Yield and Flame Retardancy
| Modification Strategy | Mechanism | Expected Outcome |
| Copolymerization with DGEFX | The spirocyclic structure enhances rigidity and promotes char formation. evitachem.com | Improved thermal stability and flame retardancy. evitachem.com |
| Copolymerization with TGETA | Tetrafunctional monomer increases crosslinking density, improving thermal and mechanical properties. evitachem.com | Significantly enhanced char yield and flame retardancy. evitachem.com |
| Reaction with Phenylphosphorus Dichloride | Creates a polyphosphonate where phosphorus promotes charring during combustion. evitachem.com | Inherently flame-retardant polymer with high char yield. evitachem.com |
Optical Applications of Materials Based on 9,9-Bis(3,4-dihydroxyphenyl)fluorene
The unique electronic structure and physical shape of the 9,9-bisphenylfluorene unit make it an ideal building block for advanced optical materials. nih.govresearchgate.netscispace.com Polymers incorporating this monomer can be engineered to have a high refractive index, low birefringence, and specific fluorescence properties, making them valuable for components like lenses, optical films, and light-emitting devices. uni-marburg.deresearchgate.net
Polymers with a high refractive index (HRI) are essential for creating thinner and lighter optical components, particularly in ophthalmic lenses and advanced optical films. uni-marburg.de The fluorene group, with its large volume and high density of π-electrons, significantly increases the refractive index of polymers it is incorporated into. researchgate.net Research has shown that polyesters and polycarbonates containing fluorene cardo structures can achieve high refractive indices, with values reported in the range of 1.56 to 1.69 for some fluorene-based polyesters. researchgate.net The compound this compound is specifically marketed as a monomer for producing HRI resins. jsegchemical.com
Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. For many optical applications, such as lenses and display components, low birefringence is crucial to prevent image distortion. The bulky, rigid, and three-dimensional "cardo" structure of this compound is highly effective at producing polymers with low birefringence. researchgate.net This structure disrupts the orderly packing of polymer chains, leading to a more isotropic (uniform in all directions) material at the molecular level. Polycarbonates synthesized with fluorene-based monomers have been shown to exhibit low birefringence values precisely because of this cardo structure. researchgate.net
Polyfluorenes are a class of conjugated polymers known for their strong blue fluorescence, making them attractive for applications in organic light-emitting diodes (OLEDs). mdpi.comnih.gov However, a significant challenge with polyfluorenes is their long-term photostability. Upon thermal or photochemical stress, especially in the presence of oxygen, fluorene units can oxidize to form fluorenone-type "keto defects". mdpi.com These defects act as energy traps and emit an undesirable, low-energy green light, which compromises the color purity and efficiency of the device. mdpi.com
Improving the photostability of these materials is a key area of research. One successful strategy is the use of spiro-functionalization at the C-9 position of the fluorene unit. This modification can significantly improve the thermal and spectral stability of the polymer by raising the glass transition temperature and sterically hindering the close packing of polymer chains that can lead to degradation pathways. 20.210.105
Nonlinear Optical Properties of Fluorenone-Based Molecular Materials
Fluorenone-based molecular materials are a significant class of compounds explored for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as optical second harmonic generation (SHG) and terahertz (THz) generation. researchgate.netru.nlbohrium.com The NLO response in organic molecules is often engineered by creating donor-π-acceptor (D-π-A) systems, where electron-donating and electron-withdrawing groups are linked by a conjugated bridge. nih.gov
The effectiveness of fluorenone derivatives in NLO applications stems from several key features:
High Hyperpolarizability: The inherent structure of the fluorenone core contributes to a high molecular first hyperpolarizability (β), a key measure of a molecule's NLO response. ru.nl
V-Shaped Geometry: Fluorenone molecules possess a distinctive V-shaped structure. This geometry influences the orientation of the transition dipole moment and the change in the permanent dipole moment between the ground and excited states, providing additional avenues for optimizing the macroscopic NLO response. ru.nl
Structural Flexibility: The fluorenone skeleton can be readily modified, allowing for the synthesis of derivatives with tailored properties. For instance, incorporating pyridine (B92270) groups into the fluorenone skeleton has been shown to effectively regulate linear and nonlinear optical properties. rsc.org
Crystalline Organization: Even-order NLO effects like SHG require a non-centrosymmetric arrangement of molecules in the solid state. ru.nl The tendency of fluorenone derivatives to crystallize in such non-centrosymmetric space groups is a significant advantage. ru.nlrsc.org Research has demonstrated that controlling the self-assembly of these molecules is critical for achieving highly efficient second- and third-order NLO effects. rsc.org
While research often focuses on the broader class of fluorenone derivatives, the principles apply to polymers derived from this compound. The fluorene core provides the rigid, conjugated system, and the dihydroxyphenyl groups can be functionalized to tune the electronic properties, potentially enhancing the NLO response for specific applications.
Electronic Applications of Polymers Containing this compound
The incorporation of the this compound moiety into polymer backbones imparts a combination of high thermal stability, good solubility, and unique optoelectronic properties, making these materials highly suitable for various electronic applications. jsegchemical.comevitachem.com The fluorene unit itself is a key building block in the synthesis of new polymers, prized for its planar fused ring system that provides superior optical and electrochemical properties, excellent chemical and thermal stability, and high charge carrier mobility. researchgate.net
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices
Polyfluorenes and their copolymers are extensively studied for their use in organic light-emitting diodes (OLEDs) due to their exceptional optoelectronic properties, including high luminescence quantum yields. nih.govsemanticscholar.org The rigid structure of the fluorene core contributes to the high thermal stability of the resulting polymers, a critical factor for device longevity.
Key research findings in this area include:
Host and Emitter Materials: Fluorenone-based materials are used in electroluminescent (EL) devices. For example, certain fluorenone–carbazole based host materials have demonstrated good EL performance, high thermal stability, and bipolar charge transport properties. ru.nl
Color Tuning: The emission color of fluorene-based polymers can be tuned. While many fluorenone compounds typically emit in the green-yellow region, strategic chemical modifications, such as the positioning of nitrile-acceptor groups, can shift the emission into the blue part of the spectrum. ru.nl
Exciplex Emission: Symmetrical fluorene derivatives have been synthesized and successfully applied in OLEDs that operate based on exciplex emission, a phenomenon occurring at the interface of donor and acceptor materials. semanticscholar.orgmdpi.com In one study, an OLED using a specific fluorene derivative as the donor exhibited the best performance, emitting in the blue-white region of the spectrum. mdpi.com
Copolymer Performance: Copolymers of fluorene with dicyanostilbene have been shown to produce yellow-green luminescence, while those with 9,10-dicyanophenanthrene exhibit greenish-blue emission. nih.gov A device using a fluorene copolymer with 2.5 mol% of 9,10-dicyanophenanthrene achieved a maximum brightness of 9230 cd/m² and a current efficiency of 3.33 cd/A. nih.gov
Polymers derived from this compound serve as a platform for these applications, where the fluorene unit provides the stable, electroluminescent core and the dihydroxyphenyl groups offer reactive sites for polymerization and functionalization. tcichemicals.comdakenchem.com
Utilization as Semiconductor Materials and Reagents
The fluorene moiety is a fundamental building block for organic semiconductor materials. researchgate.net this compound, classified as a diol monomer and a small molecule semiconductor building block, serves as a key reagent for creating more complex, high-performance polymers. tcichemicals.com The diol functionality allows it to be incorporated into various polymer chains, such as polyimides, polyesters, and polyethers, through polycondensation reactions.
The resulting fluorene-containing polymers are investigated for their semiconducting properties, which are largely attributable to the fluorene unit's ability to facilitate charge transport. researchgate.net These materials are promising for use in various electronic components where stable, processable semiconductor materials are required.
Role in Electronic Packaging Materials and High-Performance Resins
The cardo structure of the fluorene group in monomers like this compound and the closely related 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) is instrumental in producing high-performance resins with exceptional thermal stability. jsegchemical.comchemicalbook.comnih.gov These resins are used in applications demanding high heat resistance, such as electronic packaging, heat-resistant adhesives, and coatings. evitachem.comchemicalbook.com
Fluorene-based epoxy resins are noted for their excellent humidity and heat resistance, favorable dielectric properties, and good mechanical strength. chemicalbook.com Similarly, poly(aryl ether ketone) (PAEK) resins incorporating fluorene groups are developed for their high thermal resistance and low dielectric constants, making them candidates for use in high-frequency communications and integrated circuits. nih.gov The rigidity of the fluorene structure, however, can lead to brittleness, often requiring modification or copolymerization to improve toughness. chemicalbook.com
Mechanical and Dielectric Properties of Derived Resins and Composites
Polymers derived from fluorene-based monomers, including this compound, are known for their robust mechanical and desirable dielectric properties. The rigid, bulky fluorene "cardo" group enhances the glass transition temperature (Tg) and thermal stability, while also influencing the polymer chain packing to create materials with low dielectric constants. nih.govmdpi.com
Dielectric Properties: Fluorinated polyimides derived from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene exhibit low dielectric constants (Dk) ranging from 2.62 to 2.79 at 1 MHz, coupled with low moisture absorption. researchgate.net Poly(aryl ether ketone)s containing fluorene and cyclohexyl groups have also been synthesized, achieving dielectric constants as low as 2.95 at 10 GHz. nih.gov These low Dk values are critical for high-frequency electronic applications to reduce signal delay and cross-talk.
Mechanical Strength: Polyimide films derived from fluorene-containing dianhydrides demonstrate good solvent resistance and high tensile strength and modulus. mdpi.com Composites made from fluorene-based resins also show good mechanical performance. For example, a jute composite prepared with an epoxy resin of a related brominated anthrone (B1665570) derivative showed a tensile strength of 24.7 MPa and a flexural strength of 19.0 MPa. researchgate.netnih.gov
The following table summarizes selected performance characteristics of various fluorene-based polymers:
| Polymer System | Property | Value | Frequency | Reference |
| Fluorinated Polyimide from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene | Dielectric Constant (Dk) | 2.62–2.79 | 1 MHz | researchgate.net |
| Glass Transition (Tg) | > 376 °C | N/A | researchgate.net | |
| Moisture Absorption | 0.18–0.41% | N/A | researchgate.net | |
| Poly(aryl ether ketone) with fluorene and cyclohexyl (PCBEK-C100B0) | Dielectric Constant (Dk) | 2.95 | 10 GHz | nih.gov |
| Dielectric Loss (Df) | 0.036 | 10 GHz | nih.gov | |
| Glass Transition (Tg) | 239–245 °C | N/A | nih.gov | |
| Jute Composite with brominated fluorene-like epoxy resin (J-EANBr) | Tensile Strength | 24.7 MPa | N/A | researchgate.netnih.gov |
| Flexural Strength | 19.0 MPa | N/A | researchgate.netnih.gov | |
| Electric Strength | 1.8 kV/mm | N/A | researchgate.netnih.gov | |
| Volume Resistivity | 3.5 x 10¹² ohm·cm | N/A | researchgate.netnih.gov |
Applications in Membrane Technology for Gas Separation
Polyimides derived from monomers containing the fluorene group are highly effective materials for gas separation membranes. The bulky and rigid nature of the fluorene unit disrupts efficient polymer chain packing, thereby increasing the fractional free volume within the material. This enhanced free volume facilitates the transport of gas molecules, leading to higher permeability.
A key application is the use of polyimides derived from 9,9-bis-(3,4-dicarboxyphenyl)fluorene dianhydride for creating semi-permeable membranes. google.com These membranes have shown superior results in separating gas mixtures, particularly in the recovery of oxygen from air (an O₂/N₂ stream). google.com
Research into polyimides synthesized from 9,9-bis(4-aminophenyl)fluorene (BAF) and various dianhydrides has also demonstrated their potential. researchgate.net While these polyimide membranes initially show moderate permeability, thermal treatment at high temperatures (e.g., 600°C) can significantly increase gas permeability, making them suitable for gas separation applications. researchgate.net For instance, a thermally treated copolymer membrane showed the following gas permeabilities: researchgate.net
| Gas | Permeability (Barrer) |
| H₂ | 1497.35 |
| CO₂ | 818.76 |
| O₂ | 229.03 |
| N₂ | 53.26 |
| CH₄ | 33.52 |
This high permeability, driven by the unique molecular architecture provided by the fluorene monomer, underscores the value of these polymers in advanced membrane-based gas separation technologies. researchgate.net
High-Temperature Resistant Adhesives and Protective Coatings
The incorporation of the 9,9-bis(phenyl)fluorene moiety into polymer backbones is a key strategy for developing advanced materials for high-stress environments. While specific research focusing exclusively on this compound for high-temperature adhesives and protective coatings is not extensively detailed in publicly available literature, the well-documented performance of other fluorene-containing polymers, such as polyimides and epoxy resins, provides a strong indication of its potential. These related polymers are noted for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance, making them suitable for demanding applications in aerospace, electronics, and industrial manufacturing. specialchem.comchemicalbook.com
Research Findings in Fluorene-Based Polymers
Studies on fluorene-based polyimides have demonstrated their significant potential as high-temperature adhesives. The introduction of fluorene groups into the polyimide backbone can lead to a notable increase in lap shear strength (LSS), a key metric for adhesive performance. For instance, copolyimides containing fluorene have shown impressive adhesion to various substrates, maintaining their bond strength at temperatures as high as 250°C.
Fluorene-based epoxy resins also exhibit properties that are highly desirable for protective coatings. These resins are characterized by excellent resistance to moisture and heat, superior dielectric properties, and good mechanical strength. chemicalbook.com However, the inherent rigidity of these resins can sometimes lead to brittleness. To counteract this, they are often toughened or blended with other epoxy resins to enhance their flexibility and impact resistance without significantly compromising their high-temperature performance. chemicalbook.com
Polymers based on fluorene units are also recognized for their good film-forming properties and solubility in common organic solvents, which is advantageous for their application as protective coatings. mdpi.com
The following tables present representative data for high-performance fluorene-containing polymers, illustrating their suitability for high-temperature adhesive and coating applications.
Table 1: Thermal and Mechanical Properties of a Representative Fluorene-Containing Copolyimide Film
| Property | Value |
| Glass Transition Temperature (Tg) | > 260 °C |
| Tensile Strength | > 96 MPa |
| Elastic Modulus | 3.13–4.00 GPa |
| 5% Weight Loss Temperature (Td5%) | Up to 550 °C |
Note: Data is representative of high-performance fluorene-containing copolyimides and is intended to illustrate the typical performance characteristics.
Table 2: Adhesion Properties of a Representative Fluorene-Containing Copolyimide Adhesive
| Test Condition | Lap Shear Strength (MPa) |
| Room Temperature | 19.2 |
| 250 °C | 13.4 |
Note: Data is representative of high-performance fluorene-containing copolyimide adhesives and is intended to illustrate the typical performance characteristics.
Computational and Theoretical Investigations of 9,9 Bis 3,4 Dihydroxyphenyl Fluorene and Its Derivatives
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetic properties of molecules. researchgate.netunimi.it For fluorene (B118485) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to determine optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and thermodynamic properties. nih.govutm.my
Studies on related fluorene compounds demonstrate that functionalization significantly impacts their electronic properties. The introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO energy gap, which is crucial for determining the material's electronic and optical characteristics. researchgate.net For instance, calculations on donor-acceptor fluorene systems reveal that the spatial distribution of HOMO and LUMO orbitals can be localized on different parts of the molecule, a key feature for applications like thermally activated delayed fluorescence (TADF). nih.govresearchgate.net The HOMO is often centered on the electron-donating moiety, while the LUMO is localized on the electron-accepting part. nih.gov
The energetics of different conformers and the rotational barriers within the molecular structure can also be assessed, providing insights into the molecule's flexibility and preferred spatial arrangement. researchgate.net These theoretical calculations are fundamental for predicting the behavior of 9,9-Bis(3,4-dihydroxyphenyl)fluorene in various chemical environments and for designing derivatives with tailored electronic properties.
Table 1: Representative DFT Functionals and Basis Sets for Fluorene Systems This table is a representative example based on common computational practices for similar compounds.
| Functional | Basis Set | Common Applications |
| B3LYP | 6-31G(d) | Geometry optimization, Electronic properties researchgate.net |
| B3LYP | 6-311+G(d,p) | More accurate electronic and optical properties nih.gov |
| PBE0 | 6-311+G** | Photophysical properties, Excited states nih.gov |
| M06-2X | 6-311++G(d,p) | Energetic properties, Non-covalent interactions researchgate.net |
Molecular Docking and Interaction Mechanism Simulations for Related Fluorene Compounds
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand), such as a fluorene derivative, interacts with a larger molecule, typically a protein (receptor). irbbarcelona.orgnih.gov These methods are crucial in drug discovery and materials science for understanding binding affinities and mechanisms. nih.govmdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. irbbarcelona.org For fluorene-based compounds, docking studies have been used to evaluate their potential as therapeutic agents by simulating their interaction with biological targets. nih.gov The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity, often reported as a negative energy value (the more negative, the stronger the binding). irbbarcelona.org
Following docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability and dynamics of the ligand-receptor complex over time. nih.govfrontiersin.org MD simulations provide a detailed view of the conformational changes and the network of interactions, such as hydrogen bonds, that stabilize the complex. irbbarcelona.orgnih.gov This dual approach of docking and MD simulation offers a comprehensive understanding of the interaction mechanism at an atomic level, which is invaluable for designing fluorene compounds with high specificity and affinity for a given biological target. mdpi.com
Prediction and Analysis of Photophysical Properties in Fluorene Systems
The photophysical properties of fluorene systems, which dictate their use in applications like organic light-emitting diodes (OLEDs) and fluorescent sensors, can be effectively predicted using computational methods. researchgate.netbenthamdirect.com Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for studying the excited-state properties of these molecules. utm.myresearchgate.netrsc.org
TD-DFT calculations can predict various photophysical parameters, including:
Absorption and Emission Spectra: The wavelengths of maximum absorption (λ_abs) and emission (λ_em) can be calculated, corresponding to electronic transitions between the ground and excited states. nih.govutm.my
Oscillator Strength: This value indicates the probability of a particular electronic transition, correlating with the intensity of absorption peaks. researchgate.net
Singlet-Triplet Energy Gap (ΔE_ST): The energy difference between the lowest singlet (S1) and triplet (T1) excited states is a critical parameter, especially for TADF materials, where a small gap is required. researchgate.net
Fluorescence Lifetime and Quantum Yield: While direct calculation is complex, theoretical insights into the nature of excited states can help rationalize experimental trends in fluorescence lifetimes and quantum yields. researchgate.netresearchgate.net
Studies on various fluorene derivatives show that their photophysical properties are highly tunable. For example, extending the π-conjugation or adding donor-acceptor groups can lead to red-shifted absorption and emission. researchgate.net Computational analyses have successfully rationalized these structure-property relationships, guiding the synthesis of new fluorene-based materials with desired colors and efficiencies. nih.govrsc.org
Table 2: Computationally Predicted Photophysical Properties for Donor-Acceptor Fluorene Derivatives This table presents illustrative data based on published findings for various functionalized fluorene systems to demonstrate typical computational results.
| Compound System | Calculated λ_abs (nm) | Calculated λ_em (nm) | Calculated ΔE_ST (eV) | Key Finding |
| Fluorene-Phenothiazine (1) | ~380 | ~510 | 0.13 | Small energy gap facilitates TADF. researchgate.net |
| Spirobifluorene-Phenothiazine (2) | ~380 | ~500 | 0.18 | Rigid spiro-linker affects excited state energies. researchgate.net |
| Donor-Functionalized 9-Borafluorene | N/A | Yellow-Green | N/A | Highly twisted donor groups suppress charge transfer. nih.gov |
| Fluorene-Thiadiazole Copolymers | ~400 | ~450 | N/A | Alternating donor-acceptor units tune emission color. researchgate.net |
Computational Modeling of Polymer Properties and Conformations
Computational modeling is essential for understanding and predicting the properties of polymers derived from monomers like this compound. Such polymers, often poly(aryl ether)s or polyimides, have properties that are strongly dependent on their chain conformation, packing in the solid state, and intermolecular interactions. nih.govmdpi.com
Molecular Dynamics (MD) simulations are widely used to model the morphology of polymer chains. nih.govmdpi.com These simulations can predict:
Chain Conformation and Rigidity: The flexibility or rigidity of the polymer backbone, including dihedral angle distributions, can be assessed. Incorporating rigid units like fluorene is known to increase the rigidity of the polymer chain. mdpi.comacs.org
Polymer Packing and Free Volume: Simulations can model how polymer chains pack together in a material, providing information on properties like density and fractional free volume. A higher free volume, often created by bulky or contorted monomers, can influence properties like gas permeability and dielectric constant. acs.org
Intermolecular Interactions: The forces between polymer chains, such as van der Waals forces and hydrogen bonding, are modeled to understand the material's cohesive energy and mechanical properties. nih.gov
For fluorene-based polymers, modeling has shown that the bulky nature of the fluorene unit can lead to looser chain packing and increased free volume. acs.org Furthermore, simulations of fluorene-based copolymers have been used to study how different comonomers affect the electronic structure, charge transport properties, and excited-state dynamics, which are critical for applications in organic electronics. researchgate.netnih.gov These computational approaches provide a bridge between the chemical structure of the monomer and the macroscopic properties of the resulting polymer. cam.ac.uk
Future Research Directions and Emerging Trends for 9,9 Bis 3,4 Dihydroxyphenyl Fluorene
Development of Novel Derivatives and Advanced Functionalization Strategies
A primary focus of future research is the synthesis of novel derivatives of fluorene-based compounds to unlock new functionalities and applications. Scientists are exploring various synthetic pathways to modify the core fluorene (B118485) structure and its pendant phenyl groups.
One approach involves creating new monomers by altering the fluorene skeleton itself. For instance, researchers have synthesized novel 9,9-difunctionalized fluorene-type monomers, such as 9,9-bis(4-hydroxyphenyl- and 4-aminophenyl)-2,3:6,7-dibenzofluorenes. researchgate.net Fusing additional benzene (B151609) rings to the fluorene skeleton has been shown to enhance thermal stability and refractive index in the resulting polyesters and polyimides, demonstrating the potential of modifying the core aromatic system. researchgate.net
Another strategy focuses on the functionalization at the C-9 position. The reactivity of the benzylic hydrogens at this position allows for alkylation under basic conditions. thieme-connect.de This has led to the development of various 9,9-disubstituted fluorene derivatives bearing groups like methyl, hydroxymethyl, or pyridinylmethyl, which can be used to fine-tune the properties of the resulting materials for applications ranging from organic transistors to chemosensors. mdpi.com For example, 9,9-bis(methoxymethyl)fluorene is utilized as an internal electron donor in Ziegler-Natta catalysts for producing polypropylene. chemicalbook.com
Furthermore, advanced functionalization strategies are being employed to create highly specific molecules. A boron trifluoride-catalyzed reaction has been used to synthesize functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides from 9-(phenylethynyl)-9H-fluoren-9-ols. thieme-connect.dedoaj.org Such complex derivatives are being investigated for their potential in advanced materials and pharmaceuticals, including as inhibitors for enzymes like pyruvate (B1213749) dehydrogenase kinase (PDHK). nih.gov
Table 1: Examples of Novel Fluorene Derivatives and Their Synthetic Approaches
| Derivative Class | Synthetic Strategy | Key Intermediate(s) | Potential Application | Reference |
|---|---|---|---|---|
| Dibenzofluorene Monomers | Reaction of dibenzofluorenone with phenol (B47542)/aniline | Dibenzofluorenone | High thermal stability polymers, high refractive index materials | researchgate.net |
| O-Aryl-Carbamoyl-Oximino-Fluorenes | Reaction of 9H-fluoren-9-one oxime with aryl isocyanates | 9H-fluoren-9-one oxime | Antimicrobial agents | nih.gov |
| 9-Substituted Fluorenes | Boron trifluoride catalyzed reaction | 9-(Phenylethynyl)-9H-fluoren-9-ols, 2-aminobenzamides | Functionalized conjugated materials | thieme-connect.dedoaj.org |
| 9,9-Dialkylfluorenes | Multi-step synthesis from fluorene | 2,4,7-tris(bromomethyl)-9,9-dialkyl-9H-fluorenes | Receptor/chemosensor molecules | nih.gov |
Exploration of Sustainable Synthetic Routes and Novel Catalytic Systems
The traditional synthesis of bisphenol compounds often involves catalysts that are difficult to recycle and may be harmful to the environment. nih.gov Consequently, a significant trend in the production of fluorene-based bisphenols is the shift towards more sustainable and greener synthetic methods.
A key area of development is the use of novel catalytic systems. Bifunctional ionic liquids (BFILs) containing both sulfonic acid (–SO3H) and sulfhydryl (–SH) groups have emerged as highly effective and recyclable catalysts for the condensation reaction of 9-fluorenone (B1672902) and phenol. nih.govrsc.orgscispace.com These ionic liquids act as both a green solvent and a catalyst, streamlining the process. nih.gov Research has shown that a BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with over 95% selectivity for the desired product, 9,9-bis(4-hydroxyphenyl)fluorene (B116638). rsc.orgresearchgate.net The optimization of reaction parameters—such as temperature, time, and reactant molar ratios—is crucial for maximizing yield and selectivity with these catalysts. nih.gov For instance, an optimized reaction temperature of 110 °C has been identified to achieve high conversion while maintaining good product selectivity. nih.gov
Other catalytic systems are also being explored. Boron trifluoride (BF3·Et2O) has been identified as a suitable catalyst for synthesizing certain functionalized fluorene derivatives. thieme-connect.de Additionally, Ziegler-Natta catalysts, with 9,9-bis(methoxymethyl)fluorene acting as an internal electron donor, are used in propylene (B89431) polymerization. chemicalbook.com The development of solid acid catalysts and heteropoly acids also represents a move away from traditional, less environmentally friendly inorganic and organic acids. nih.govresearchgate.net
Table 2: Comparison of Catalytic Systems for Fluorene Compound Synthesis
| Catalyst Type | Example | Advantages | Key Findings | Reference |
|---|---|---|---|---|
| Bifunctional Ionic Liquids (BFILs) | [SO3HC3MBT][p-CH3C6H4SO3] | Green solvent, high activity, high selectivity, recyclable | ~100% conversion of 9-fluorenone, >95% selectivity for BHPF | nih.govrsc.orgscispace.com |
| Lewis Acids | Boron trifluoride etherate (BF3·Et2O) | Effective for specific functionalization reactions | Found to be the most suitable catalyst for producing (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides | thieme-connect.de |
| Traditional Systems | Inorganic/Organic Acids with Mercaptan Co-catalysts | Established method | Requires co-catalysts like β-Mercaptopropionic acid; difficult to recycle; can produce sulfonated by-products | nih.govgoogle.com |
Advanced Characterization Techniques for Polymer Microstructure and Dynamics
As polymers derived from 9,9-bis(3,4-dihydroxyphenyl)fluorene become more complex, advanced characterization techniques are essential to understand their microstructure, molecular weight distribution, and dynamic properties. This understanding is critical for establishing structure-property relationships and optimizing materials for specific applications.
Mass spectrometry techniques are particularly valuable. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has been successfully applied to characterize even insoluble fractions of fluorene-based polymers like poly(9,9-diphenylfluorene). nih.gov This method provides crucial information about the polymerization process and can reveal fragmentation mechanisms, such as the loss of side groups from the polymer backbone. nih.gov
Chromatographic methods are routinely used to assess polymer synthesis and purity. High-Performance Liquid Chromatography (HPLC) is employed to monitor the conversion of reactants and the selectivity of the product during the synthesis of bisphenol fluorene. rsc.org For determining the molecular weight and molecular weight distribution of the resulting polymers, Gel Permeation Chromatography (GPC) is a standard technique. researchgate.net
Spectroscopic methods provide detailed structural information. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is fundamental for elucidating the structure of new monomers and the resulting polymers. researchgate.netresearchgate.net For investigating the dispersion of fillers, such as carbon nanotubes (CNTs), within a fluorene-based polymer matrix, Small-Angle X-ray Scattering (SAXS) can be utilized, although its sensitivity may vary depending on the specific system. researchgate.net Additionally, methods like Ellman's test are used to quantify specific functional groups, such as the sulfhydryl content in novel ionic liquid catalysts. researchgate.netrsc.org
Tailoring Materials for Highly Specialized and Emerging High-Tech Applications
The exceptional properties of polymers derived from this compound and its analogs, including high thermal stability and unique optical characteristics, make them ideal candidates for a range of high-tech applications. chemicalbook.com Research is focused on tailoring these materials to meet the demanding requirements of emerging technologies.
In electronics and optics , fluorene-based polymers are being developed for:
Polymer Electrolyte Membranes: For potential use in fuel cells. chemicalbook.com
High-Performance Materials: Including fluorene-based epoxy resins, polycarbonates, and polyesters for applications such as electronic packaging materials, high-temperature adhesives, and heat-resistant coatings. chemicalbook.com These materials benefit from excellent humidity and heat resistance, as well as superior dielectric and mechanical properties. chemicalbook.com
Optoelectronic Devices: The inherent fluorescent properties of the fluorene motif make these compounds suitable for light-emitting diodes (OLEDs), organic transistors, and solar cells. thieme-connect.demdpi.com
In the field of biomedical applications and sensor technology , research is exploring:
Chemosensors: By functionalizing the fluorene backbone with specific recognition units, it is possible to create sensors for detecting metal ions and other substrates. mdpi.comnih.gov
Cell Imaging Agents: The fluorescence of these compounds is also being harnessed for biological imaging. mdpi.com
Drug Development: Novel fluorene derivatives are being designed as potential therapeutic agents, such as inhibitors of specific enzymes. nih.gov
The ability to modify the fluorene structure allows for precise control over material properties. For example, by adjusting the ratio of different fluorene-based monomers, the glass transition temperature (Tg) and decomposition temperature (Td) of the final polymer can be easily controlled. researchgate.net
Considerations for Environmental Impact and Green Chemistry Principles in Production and Application
A growing awareness of environmental issues is influencing the entire lifecycle of chemical production, from synthesis to end-of-life. For fluorene-based compounds, there is a strong push to adopt green chemistry principles.
The development of sustainable synthetic routes, as discussed in section 7.2, is a primary focus. The use of recyclable bifunctional ionic liquids instead of traditional catalysts that are difficult to separate and recycle represents a significant step forward. nih.gov This not only reduces waste but also avoids the use of foul-smelling and hazardous co-catalysts like thiols. nih.gov
However, the environmental and toxicological profile of fluorene-based compounds themselves requires careful consideration. As a derivative of the bisphenol class of chemicals, there are concerns about their potential environmental impact. chemicalbook.com For example, 4,4'-(9-Fluorenylidene)diphenol is classified as very toxic to aquatic life with long-lasting effects (H410). tcichemicals.com This necessitates responsible handling and disposal procedures to prevent environmental release. tcichemicals.com Future research must include thorough toxicological studies and life cycle assessments to ensure that new materials are not only high-performing but also environmentally benign. The goal is to balance the development of advanced materials with the imperative of environmental stewardship.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 9,9-bis(aryl)fluorene derivatives, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling under inert atmospheres (e.g., nitrogen) to prevent oxidation of hydroxyl or amino groups. For example, 9,9-bis(4-aminophenyl)fluorene derivatives are synthesized via condensation reactions followed by precipitation and purification through recrystallization or column chromatography . Purity is validated using elemental analysis (e.g., C, H, N content matching theoretical values) and HPLC (>98% purity thresholds) .
Q. Which spectroscopic techniques are critical for characterizing fluorene-based compounds?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., -OH at ~3200 cm⁻¹, -NH₂ at ~3400 cm⁻¹) .
- NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm in ¹H NMR) .
- Elemental Analysis : Validates stoichiometry (e.g., C: 79.07% vs. 79.34% calculated for C₂₂H₂₂N₂) .
- X-ray Crystallography : Resolves molecular conformation in single crystals (e.g., dihedral angles between fluorene core and substituents) .
Q. How can solubility challenges in fluorene-derived polymers be systematically addressed?
- Methodological Answer : Solubility depends on substituent polarity and polymer backbone rigidity. For example, polyimides derived from 9,9-bis(4-aminophenyl)fluorene (BAPF) show partial solubility in methanesulfonic acid but require copolymerization with flexible monomers (e.g., 6FDA dianhydride) to enhance solubility in polar aprotic solvents . Systematic testing in solvents like DMAc, NMP, or DMSO under varying temperatures is recommended .
Advanced Research Questions
Q. How can copolymer design balance gas permeability and mechanical strength in fluorene-based membranes?
- Methodological Answer : Copolymerizing rigid diamines (e.g., BAHPF) with flexible monomers (e.g., BAHPPF) improves mechanical properties while maintaining gas selectivity. For instance, a 1:1 BAHPF:BAHPPF ratio with 6FDA dianhydride achieves CO₂/N₂ selectivity >25 and tensile strength >60 MPa . Key steps:
- Thermal Imidization : Optimize temperature (250–300°C) to enhance polymer chain packing.
- Characterization : Use XRD for crystallinity analysis and DMA for viscoelastic properties .
Q. What strategies resolve discrepancies in reported thermal stability of fluorene polymers?
- Methodological Answer : Divergent thermal stability data (e.g., T₅% degradation ranging from 400–500°C) arise from differences in substituent electron effects. For hydroxyl-substituted derivatives (e.g., 9,9-bis(4-hydroxyphenyl)fluorene), thermal rearrangement at >350°C improves stability but requires controlled heating rates (2–5°C/min) under nitrogen . TGA-FTIR coupling identifies decomposition byproducts (e.g., CO₂, H₂O) to refine degradation mechanisms .
Q. How do substituents on the fluorene core influence optoelectronic properties in memory devices?
- Methodological Answer : Electron-withdrawing groups (e.g., cyano) lower LUMO levels (-3.44 eV), enabling charge trapping in WORM memory devices. For example, polyfluorenes with 3,4-dicyanophenoxy side chains exhibit ON/OFF current ratios >10⁶ at +1.0 V . Methodological steps:
- DFT Calculations : Predict HOMO/LUMO levels and bandgaps.
- Cyclic Voltammetry : Validate redox potentials (e.g., ionization potential = 5.92 eV) .
Q. What experimental-computational approaches predict gas separation performance in fluorene polymers?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model free volume distribution (e.g., 15–20% free volume for CO₂ diffusion).
- Gas Permeability Testing : Compare simulated permeability coefficients (e.g., 300 Barrer for CO₂) with experimental data from time-lag apparatuses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
